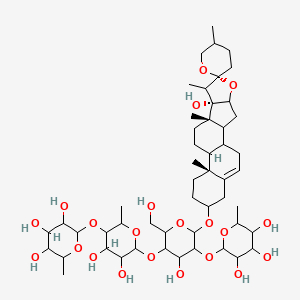
Chonglou Saponin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Paris saponin VII predominantly occurs in the leaves of Paris polyphylla var. yunnanensis and is promoted by high light intensity . The biosynthesis involves the glycosylation of the steroidal saponin skeleton, catalyzed by glycosyltransferases .
Industrial Production Methods: Industrial production of Paris saponin VII involves the cultivation of Paris polyphylla under controlled light conditions to enhance the yield of the compound. The leaves are the primary organ for synthesis, and the compound is transported to the rhizome via vascular tissue .
化学反応の分析
Types of Reactions: Paris saponin VII undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the saponin structure .
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of Paris saponin VII, which may exhibit different pharmacological activities .
科学的研究の応用
Chemistry: In chemistry, Paris saponin VII is used as a precursor for synthesizing other bioactive compounds .
Biology: In biological research, it is used to study the effects of saponins on cellular processes, including apoptosis and autophagy .
Medicine: In medicine, Paris saponin VII has shown therapeutic potential against various cancers, including breast cancer, by inducing autophagy and apoptosis . It also exhibits anti-rheumatoid arthritic effects by regulating the expressions of apoptosis proteins .
Industry: In the pharmaceutical industry, Paris saponin VII is used in the development of anticancer drugs and immunomodulatory agents .
作用機序
Paris saponin VII exerts its effects through multiple molecular targets and pathways:
Molecular Targets: The compound directly binds to the MST2-MOB1-LATS1 ternary complex, activating the Hippo signaling pathway . This activation leads to the inhibition of Yes-associated protein (YAP) and promotes autophagy and apoptosis in cancer cells .
Pathways Involved: Paris saponin VII also regulates the Ras signaling pathway, inducing apoptosis and cell cycle arrest in colorectal cancer cells . Additionally, it inhibits the PI3K/Akt and NFκB signaling pathways, contributing to its anticancer effects .
類似化合物との比較
Paris saponin VII is unique among saponins due to its specific molecular targets and pathways. Similar compounds include:
Polyphyllin II: Another saponin from Paris polyphylla, which also exhibits anticancer properties by inducing apoptosis and inhibiting the PI3K/Akt pathway .
Pennogenyl Saponin: Reported from Paris quadrifolia rhizome, this saponin induces apoptotic cell death in human cervical cancer cells .
Dammarane Saponins: These saponins, found in various plant species, exhibit cytotoxic activities on multiple cancer cell lines and inhibit several signaling pathways .
特性
分子式 |
C51H82O21 |
|---|---|
分子量 |
1031.2 g/mol |
IUPAC名 |
2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49-,50+,51+/m0/s1 |
InChIキー |
FBFJAXUYHGSVFN-ISUPFHCDSA-N |
異性体SMILES |
CC1CC[C@@]2(C([C@]3(C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 |
正規SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


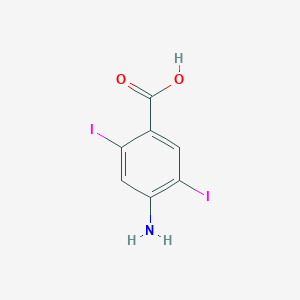
![(4AR,10BR)-8-Chloro-4-methyl-1H,2H,3H,4H,4AH,5H,6H,10BH-benzo[F]quinolin-3-one](/img/structure/B14794671.png)
![Tert-butyl 5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B14794675.png)
![[1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B14794691.png)
![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794698.png)
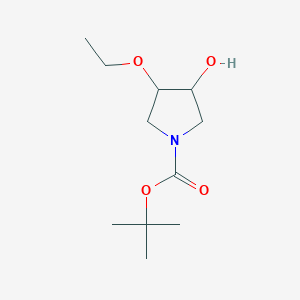
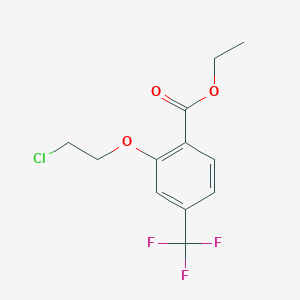

![3-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid](/img/structure/B14794733.png)
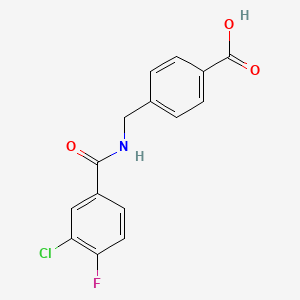
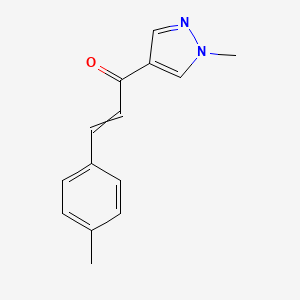
![(S)-tert-Butyl (6,8-difluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14794765.png)
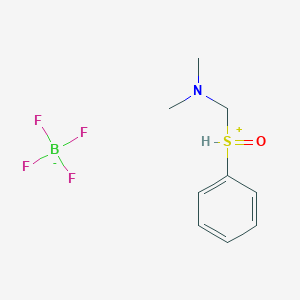
![[(1R,1'R,4S,4'R,12'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B14794775.png)
